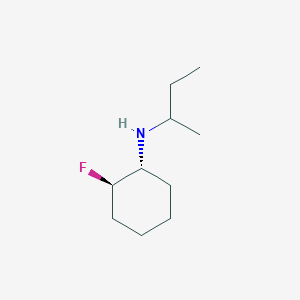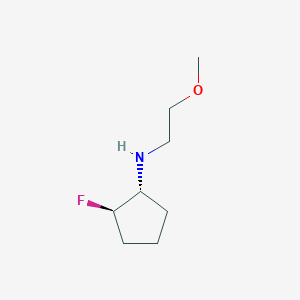![molecular formula C8H17NO2 B1485664 trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2143562-82-5](/img/structure/B1485664.png)
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Stereochemistry
- A study by André et al. (2013) outlines the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, starting from a chirally derivatized unsaturated γ-lactam. This research demonstrates an efficient pathway to obtain trans compounds as single isomers, highlighting the compound's stereochemical flexibility and its potential utility in creating diverse molecular structures André et al., 2013.
Applications in Nucleoside Analogues
- Bisacchi et al. (1991) synthesized enantiomeric forms of cyclobutyl guanine and adenine nucleoside analogues. The study found that compounds mimicking the natural nucleosides' configuration showed high activity against herpesviruses, suggesting their potential in antiviral drug development Bisacchi et al., 1991.
Advanced Synthetic Techniques
- Research by Sato et al. (1992) on the regio-, stereo-, and enantioselective synthesis of cyclobutanols demonstrated the creation of homochiral cis-2-hydroxymethylcyclobutanols and their derivatives. This work underscores the utility of these compounds in preparing biologically active molecules through advanced synthetic strategies Sato et al., 1992.
Biomedical Applications
- The development of water-soluble boronated amino acids for boron neutron capture therapy (BNCT) by Das et al. (2000) illustrates the potential of cyclobutane derivatives in therapeutic applications. The study highlights the synthesis of a complex boronated amino acid that could serve as a BNCT agent, showcasing the compound's applicability in cancer treatment Das et al., 2000.
Conformational Studies
- Fernandes et al. (2010) explored the conformational preferences of oligomers of trans-2-aminocyclobutane carboxylic acid. Their findings suggest a preference for these oligomers to fold into a well-defined 12-helical conformation, which could have implications for the design of peptidomimetics and the study of protein folding Fernandes et al., 2010.
properties
IUPAC Name |
(1R,2R)-2-[ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-9(5-6-10)7-3-4-8(7)11/h7-8,10-11H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHRWZLOTSRRCI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485585.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)
![(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485588.png)



![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)
![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)
![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)
![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)